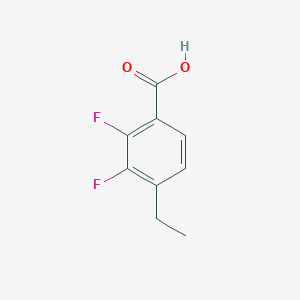

4-Ethyl-2,3-difluorobenzoic acid

Description

BenchChem offers high-quality 4-Ethyl-2,3-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2,3-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,3-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFRUIMPERQEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301153 | |

| Record name | 4-Ethyl-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429636-88-3 | |

| Record name | 4-Ethyl-2,3-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429636-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profiling & Process Design: 4-Ethyl-2,3-difluorobenzoic Acid

This guide serves as a strategic technical framework for the solubility profiling of 4-Ethyl-2,3-difluorobenzoic acid (CAS: 1429636-88-3). As of early 2026, specific peer-reviewed solubility datasets for this exact intermediate are proprietary or absent from open literature.

Consequently, this guide is structured as a Protocol Design & Predictive Analysis Whitepaper . It synthesizes physicochemical principles from structural analogs (e.g., 2,3-difluorobenzoic acid) with rigorous experimental methodologies to enable researchers to generate, model, and apply this critical data in process development.

Executive Summary

Compound: 4-Ethyl-2,3-difluorobenzoic acid

CAS: 1429636-88-3

Molecular Formula: C

In drug development and liquid crystal synthesis, the solubility profile of intermediates like 4-Ethyl-2,3-difluorobenzoic acid dictates the efficiency of purification (recrystallization) and reaction yield. This guide provides the theoretical basis for its solubility behavior and the standard operating procedures (SOPs) required to empirically determine its saturation limits in organic solvents.

Physicochemical Profile & Predictive Solubility

Structural Analysis

The solubility behavior of 4-Ethyl-2,3-difluorobenzoic acid is governed by three competing structural motifs:

-

Carboxylic Acid Moiety (-COOH):

-

Effect: Facilitates strong Hydrogen Bonding.

-

Result: High solubility in protic solvents (Alcohols) and a tendency to form cyclic dimers in non-polar solvents (Toluene, Heptane), which significantly alters thermodynamic activity.

-

-

Difluoro Substitution (2,3-F):

-

Effect: Electron-withdrawing nature increases the acidity of the carboxyl group compared to benzoic acid. It also weakens the crystal lattice energy relative to non-fluorinated analogs due to repulsive F-F interactions in the packing.

-

Result: Enhanced solubility in polar aprotic solvents (Acetone, Ethyl Acetate).

-

-

Ethyl Group (-CH

CH-

Effect: Increases lipophilicity (LogP).

-

Result: Reduced water solubility compared to 2,3-difluorobenzoic acid; improved solubility in non-polar organics.

-

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) of analogous fluorinated benzoates, the expected solubility order at 298.15 K is:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Ketones | Acetone | Very High | Dipole-dipole & H-bond acceptance |

| Esters | Ethyl Acetate | High | H-bond acceptance from -COOH |

| Alcohols | Ethanol, Methanol | High | H-bond donor/acceptor network |

| Ethers | THF, MTBE | Moderate | Coordination with acidic proton |

| Aromatics | Toluene | Low-Moderate | Dimerization dominates; |

| Water | Water | Very Low | Hydrophobic ethyl/fluoro groups dominate |

Experimental Protocols (Core Directive)

To validate the predictions above, two primary methodologies are recommended. The Laser Monitoring Technique is preferred for its speed and accuracy in generating polythermal data.

Method A: Dynamic Laser Monitoring (Polythermal)

Best for: Rapid generation of solubility curves (

Workflow Diagram:

Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits.

Step-by-Step Protocol:

-

Preparation: Place a precise mass (

) of 4-Ethyl-2,3-difluorobenzoic acid into a jacketed glass vessel equipped with a magnetic stirrer. -

Solvent Addition: Add a known mass (

) of solvent. -

Heating: Heat the mixture until the solid completely dissolves (solution becomes transparent to the laser beam).

-

Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h) while monitoring laser transmittance.

-

Detection: The temperature at which transmittance drops sharply indicates the point of nucleation (solubility limit). Record this as

. -

Iteration: Add more solvent to the same vessel and repeat to find

for a lower concentration.

Method B: Static Gravimetric Analysis (Isothermal)

Best for: High-accuracy equilibrium data at specific temperatures (e.g., 25°C, 40°C).

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate (2–4 hours).

-

Filtration: Withdraw supernatant using a syringe filter (0.22

m) pre-heated to the experimental temperature. -

Quantification: Weigh the filtrate, evaporate the solvent, and weigh the dry residue to calculate the mole fraction (

).

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be modeled to extract thermodynamic parameters (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of benzoic acid derivatives.

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical parameters determined by regression analysis.

Thermodynamic Logic Flow

Figure 2: Logical framework for thermodynamic modeling of solubility data.

Process Application: Recrystallization Strategy

For 4-Ethyl-2,3-difluorobenzoic acid, the goal is often purification from synthesis byproducts (e.g., inorganic salts or non-fluorinated precursors).

Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and the specific functional groups:

| Solvent System | Role | Application |

| Ethanol / Water | Anti-solvent Crystallization | Recommended. Dissolve in hot Ethanol; add Water to induce precipitation. Excellent for removing inorganic salts. |

| Ethyl Acetate / Heptane | Cooling Crystallization | Good for removing organic impurities. High solubility in EtOAc at high |

| Toluene | Cooling Crystallization | Specific for removing highly polar impurities that are insoluble in Toluene. |

Cooling Profile Design

To ensure large, pure crystals (avoiding occlusion of impurities):

-

Dissolution: Saturation at

(e.g., 60°C in Ethanol). -

Linear Cooling: Ramp down to metastable zone width (MSZW) limit.

-

Seeding: Add pure seed crystals at

. -

Cubic Cooling: Use a non-linear cooling profile (

) to maintain constant supersaturation during crystal growth.

References

-

Analogous Compound Data: Knapik, A. A., et al. "2,3-Difluorobenzoic acid." Acta Crystallographica Section E, vol. 64, no. 2, 2008, p. o466.[1]

- Solubility Measurement Protocol: Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010. (Standard text for solubility protocols).

- Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical & Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91.

- Synthesis & Purification Context: "Preparation of fluorinated benzoic acid derivatives." Global Scientific Journal, vol. 8, issue 11, 2020. (Describes general purification of similar fluoro-ethyl-benzoic acids).

Sources

4-Ethyl-2,3-difluorobenzoic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of 4-Ethyl-2,3-difluorobenzoic acid, structured for researchers and drug development professionals.

CAS Registry Number: 1429636-88-3[1][2][3]

Executive Summary

4-Ethyl-2,3-difluorobenzoic acid is a specialized fluorinated aromatic building block critical to the materials science and pharmaceutical sectors. Its primary industrial utility lies in the synthesis of negative dielectric anisotropy (

Chemical Identity & Specifications

This section consolidates the validated identifiers for integration into laboratory information management systems (LIMS) and procurement workflows.

| Identifier | Value |

| Chemical Name | 4-Ethyl-2,3-difluorobenzoic acid |

| CAS Registry Number | 1429636-88-3 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| MDL Number | MFCD22567432 (Typical vendor ID) |

| Appearance | White to off-white crystalline powder |

| Purity Standard | ≥ 98% (HPLC/GC) for LC synthesis applications |

| SMILES | CCC1=C(F)C(F)=C(C(=O)O)C=C1 |

| InChI Key | Generated from structure:[1][2][4][5][6][7][8]OC(=O)c1becc(CC)c(F)c1F (Verify locally) |

Synthesis & Production Methodology

The synthesis of 4-Ethyl-2,3-difluorobenzoic acid requires precise regiochemical control to ensure the ethyl and carboxylic acid groups are para-oriented relative to the fluorine directing effects.

Primary Synthetic Route: Lithiation-Carboxylation

The most reliable laboratory and pilot-scale method involves the cryogenic lithiation of a brominated precursor, followed by electrophilic trapping with carbon dioxide.

Protocol:

-

Precursor: Start with 1-Bromo-4-ethyl-2,3-difluorobenzene .

-

Lithiation: Dissolve precursor in anhydrous THF under Argon. Cool to -78°C .[4]

-

Reagent: Add n-Butyllithium (1.1 eq) dropwise. The bromine-lithium exchange is rapid and regioselective at the C1 position due to the inductive stabilization by the ortho-fluorine.

-

Carboxylation: Bubble dry CO₂ gas into the solution or pour the lithiated species onto crushed dry ice.

-

Workup: Acidify with 2N HCl to pH < 3. Extract with ethyl acetate.[6][9] Recrystallize from Ethanol/Water.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

Figure 1: Synthetic pathway via cryogenic lithiation-carboxylation sequence.

Applications in Materials Science (Liquid Crystals)

The 2,3-difluoro motif is not arbitrary; it is a functional engineering choice for Negative Dielectric Anisotropy (

The Dipole Engineering Logic

In Vertical Alignment (VA) displays, liquid crystal molecules align perpendicular to the glass substrate when the field is off (black state). When a voltage is applied, they must tilt parallel to the substrate. This requires the molecule to have a net dipole moment perpendicular to its long axis.

-

Mechanism: The two fluorine atoms at positions 2 and 3 create a strong combined dipole vector pointing laterally (sideways) from the benzene ring.

-

Role of the Ethyl Group: The 4-ethyl group acts as a "tail," providing the necessary flexibility and melting point depression to keep the mixture liquid at room temperature while maintaining nematic phase stability.

Application Workflow

Figure 2: Value chain from raw intermediate to end-user display technology.[10]

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for fluorinated benzoic acids.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Sealed container, dry, room temperature.

-

Incompatibility: Strong oxidizing agents, strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

BLD Pharm. (2024).[2] Product Analysis: 4-Ethyl-2,3-difluorobenzoic acid (CAS 1429636-88-3).[1][2][3] Retrieved from

-

Key Organics. (2023). Safety Data Sheet: 4-Ethyl-2,3-difluorobenzoic acid. Retrieved from

-

Merck Patent GmbH. (2012). Liquid Crystal Medium and Liquid Crystal Display.[7][11][12] EP2700697A1. (Contextual reference for 2,3-difluoro LC chemistry). Retrieved from

-

ChemicalBook. (2024). 2,4-Difluorobenzoic acid synthesis methods (Analogous Chemistry). Retrieved from

Sources

- 1. 1247451-23-5|4-Cyclopropyl-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. N/A|4-(tert-butyl)-3-fluorobenzoic acid|BLDPharm [bldpharm.com]

- 3. 61079-72-9|2,3,4-Trifluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3867015A - Liquid crystal cell and method of fabrication - Google Patents [patents.google.com]

- 8. CN105441085A - A liquid crystal composition and a liquid crystal display element containing the same - Google Patents [patents.google.com]

- 9. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 10. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethyl-2,3-difluorobenzoic acid: Melting and Boiling Point Determination

Introduction: The Context and Importance of 4-Ethyl-2,3-difluorobenzoic acid

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter key properties such as metabolic stability, lipophilicity, and binding affinity. 4-Ethyl-2,3-difluorobenzoic acid is a compound of interest within this class, representing a versatile building block for the synthesis of more complex molecules, potentially for pharmaceuticals or agrochemicals.[1]

The precise characterization of any novel compound is foundational to its application. Among the most fundamental and informative physicochemical properties are the melting and boiling points. These parameters serve as critical indicators of purity, provide insights into the strength of intermolecular forces, and are essential for process development, formulation, and quality control.[2][3] This guide provides a comprehensive framework for the theoretical estimation, experimental determination, and computational prediction of the melting and boiling points of 4-Ethyl-2,3-difluorobenzoic acid, designed for researchers and professionals in the chemical sciences.

Part 1: Theoretical Framework and Estimation

Before embarking on experimental determination, a robust theoretical understanding allows for the prediction of a reasonable range for the melting and boiling points. These properties are governed by the interplay of molecular weight, molecular symmetry, and the nature of intermolecular forces (IMFs).[4][5][6]

1.1. Intermolecular Forces at Play

For 4-Ethyl-2,3-difluorobenzoic acid, three primary IMFs are of significance:

-

Hydrogen Bonding: The carboxylic acid moiety is the most dominant functional group, capable of forming strong hydrogen bonds. In the solid state and even in the liquid phase, benzoic acids typically exist as hydrogen-bonded dimers, which significantly increases the energy required to separate the molecules, leading to a higher melting and boiling point.

-

Dipole-Dipole Interactions: The presence of two electronegative fluorine atoms on the benzene ring induces a molecular dipole moment. These permanent dipoles lead to electrostatic attractions between adjacent molecules, contributing to the overall cohesive energy.

-

Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, arise from temporary fluctuations in electron density. The ethyl group and the overall size of the molecule contribute to a larger surface area, enhancing the strength of these dispersion forces.[7][8]

1.2. Estimation Based on Structural Analogs

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

| Benzoic Acid | 122.12 | 122 | 249 | Parent carboxylic acid |

| 4-Ethylbenzoic Acid | 150.17 | 111-115 | - | Addition of an ethyl group |

| 2,3-Difluorobenzoic Acid | 158.10 | 163-165 | - | Addition of two fluorine atoms |

| 4-Fluorobenzoic Acid | 140.11 | 184 | 254 | Single fluorine substitution |

Data compiled from various sources.[2][9][10]

Analysis and Estimation:

-

The addition of an ethyl group (comparing Benzoic Acid to 4-Ethylbenzoic Acid) increases molecular weight and surface area, but the melting point sees a slight decrease, possibly due to a disruption in the crystal lattice packing.

-

The addition of two fluorine atoms (comparing Benzoic Acid to 2,3-Difluorobenzoic Acid) significantly increases the melting point, suggesting that the dipole-dipole interactions and potentially more efficient crystal packing outweigh the effects of the increased molecular weight alone.[2]

-

Based on these trends, we can predict that 4-Ethyl-2,3-difluorobenzoic acid (MW: 186.16 g/mol ) will be a solid at room temperature. Its melting point is likely to be elevated compared to 4-Ethylbenzoic acid due to the influence of the fluorine atoms, placing it tentatively in the 120-170 °C range . The boiling point will be significantly higher than that of benzoic acid due to the increased molecular weight and polarity.

Part 2: Rigorous Experimental Determination

The following protocols describe standard, validated methods for the precise determination of melting and boiling points. Adherence to these procedures ensures accuracy and reproducibility.

2.1. Safety Precautions

Substituted benzoic acids should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific compound or a close analog.[11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][13]

-

Spills: In case of a spill, use a HEPA-filter vacuum for cleanup and place the material in a sealed container for disposal. Do not wash into the sewer.[13][14]

2.2. Protocol for Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a crystalline solid and relies on controlled heating of a small sample in a capillary tube.[15]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle. A fine powder ensures efficient and uniform heat transfer.[3][15]

-

Capillary Loading: Press the open end of a capillary melting point tube into the powdered sample. Tap the closed end gently on a hard surface or drop the tube through a long glass tube to pack the sample into the bottom. The packed sample height should be 2-3 mm.[16][17]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): Conduct a preliminary rapid heating run (10-20 °C/min) to determine an approximate melting range. This saves time during the accurate measurement.[17][18]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2 °C per minute.[2][18]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first droplet of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).

-

-

Validation: Repeat the accurate determination at least twice to ensure reproducibility.

Diagram: Workflow for Capillary Melting Point Determination

Caption: The Siwoloboff apparatus for micro-scale boiling point measurement.

Part 3: Computational Prediction as a Complementary Tool

In modern chemical research, in silico methods provide powerful predictive capabilities that complement experimental work. These computational approaches are particularly valuable for novel compounds where experimental data is absent.

-

Quantitative Structure-Property Relationship (QSPR): These are statistical models that correlate structural or physicochemical features of molecules (descriptors) with a specific property, such as boiling point. [9][19]By training a model on a large dataset of known compounds, the properties of a new molecule like 4-Ethyl-2,3-difluorobenzoic acid can be predicted.

-

Quantum Mechanical Methods: Approaches like Density Functional Theory (DFT) can calculate the electronic structure and energetic properties of a molecule from first principles. [20]While computationally intensive, these methods can provide highly accurate predictions of various properties, including those related to intermolecular interactions that govern melting and boiling points.

These computational tools can be used to screen virtual libraries of compounds, prioritize synthetic targets, and provide a theoretical baseline to validate experimental results. [21][22]

Conclusion

The determination of the melting and boiling points of 4-Ethyl-2,3-difluorobenzoic acid is a critical step in its complete characterization. While direct experimental data is not yet published, a combination of theoretical estimation based on structural analogs, rigorous experimental determination using established protocols like the capillary and Siwoloboff methods, and modern computational prediction offers a robust, multi-faceted strategy. This guide provides the necessary framework for researchers to confidently and accurately determine these fundamental properties, ensuring data integrity and enabling the future application of this promising fluorinated building block.

References

-

Organic Chemistry: How to Predict Boiling and Melting Points. (2022, July 30). How to solve common organic chemistry problems.[Link]

-

HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. HSCprep.com.[Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points. Introductory Organic Chemistry.[Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Filo.com.[Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry.[Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.[Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. J&K Scientific.[Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. WiredChemist.com.[Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. resolvemass.com.[Link]

-

Grokipedia. (n.d.). Siwoloboff method. grokipedia.com.[Link]

-

Wikipedia. (n.d.). Siwoloboff method. Wikipedia.[Link]

-

National Center for Biotechnology Information. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PubMed Central.[Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. protoqsar.com.[Link]

-

Jeplerts' Blog. (2008, December 21). Siwoloboff Method. jeplerts.wordpress.com.[Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks.[Link]

-

J-STAR Research, Inc. (n.d.). Predicting Molecular Properties via Computational Chemistry. jstar-research.com.[Link]

-

ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. ResearchGate.[Link]

-

University of North Texas Digital Library. (n.d.). Computational Modeling of Small Molecules. digital.library.unt.edu.[Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts.[Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. chemistrysteps.com.[Link]

-

CCE, University of Rochester. (n.d.). DETERMINATION OF MELTING POINTS. chem.rochester.edu.[Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.[Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. ehs.com.[Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. thinksrs.com.[Link]

-

Columbia University. (2023, September 6). Advancements in Computational Small Molecule Binding Affinity Prediction Methods. academiccommons.columbia.edu.[Link]

-

Course Hero. (n.d.). Melting Point Chapter 11. coursehero.com.[Link]

-

Scribd. (n.d.). Boiling Point Determination Methods. scribd.com.[Link]

-

SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. sdsmanager.com.[Link]

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. nj.gov.[Link]

-

Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. labbox.com.[Link]

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. globalscientificjournal.com.[Link]

-

California Air Resources Board. (n.d.). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. arb.ca.gov.[Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. chem.ucalgary.ca.[Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.[Link]

Sources

- 1. CAS 194804-85-8: 4-Amino-2,3-difluorobenzoic acid [cymitquimica.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 5. hscprep.com.au [hscprep.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 11. isotope.com [isotope.com]

- 12. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 13. ehs.com [ehs.com]

- 14. nj.gov [nj.gov]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 20. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 21. digital.library.unt.edu [digital.library.unt.edu]

- 22. Making sure you're not a bot! [academiccommons.columbia.edu]

Overview of 2,3-difluorobenzoic acid derivatives in chemistry

An In-Depth Technical Guide to the Chemistry and Application of 2,3-Difluorobenzoic Acid Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The 2,3-difluorobenzoic acid moiety, in particular, serves as a versatile and powerful building block for creating high-value derivatives with finely-tuned physicochemical and biological properties. The ortho- and meta-positioning of the two fluorine atoms on the phenyl ring introduces unique electronic effects that influence acidity, lipophilicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth exploration of 2,3-difluorobenzoic acid, covering its fundamental properties, robust synthetic routes to its core structure and key derivatives, and its proven applications in drug discovery, agrochemicals, and advanced polymer science. Detailed experimental protocols, mechanistic insights, and quantitative structure-activity data are provided to equip researchers, chemists, and drug development professionals with the practical knowledge to leverage this important chemical entity.

Core Physicochemical and Structural Properties

2,3-Difluorobenzoic acid (C₇H₄F₂O₂) is a white to off-white crystalline solid with a molecular weight of 158.10 g/mol and a melting point in the range of 161-165 °C.[1][2] The presence of two electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This modification is critical in drug design, as it can influence the pKa of the molecule, affecting its charge state at physiological pH and its ability to form stable salts.

Structurally, X-ray crystallography has revealed that 2,3-difluorobenzoic acid molecules form centrosymmetric dimers in the solid state, stabilized by strong intermolecular hydrogen bonds between their carboxylic acid groups. These dimers then arrange into stacks, held together by weaker C-H···F and C-H···O interactions. This ordered packing influences its solid-state properties, such as solubility and melting point.

Table 1: Physicochemical Properties of 2,3-Difluorobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [2] |

| Melting Point | 161-165 °C | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| CAS Number | 4519-39-5 | [2] |

Synthesis of the Core Scaffold: 2,3-Difluorobenzoic Acid

While commercially available, the de novo synthesis of 2,3-difluorobenzoic acid is often required for custom isotopic labeling or cost-effective scale-up. Two primary and reliable routes from common starting materials are presented below. The choice between these routes depends on the availability of the respective precursors, 1-bromo-2,3-difluorobenzene or 2,3-difluorotoluene.

Route A: Grignard Carboxylation of 1-Bromo-2,3-difluorobenzene

This classic organometallic approach leverages the high nucleophilicity of a Grignard reagent to form a new carbon-carbon bond with carbon dioxide. The causality is clear: the insertion of magnesium into the C-Br bond inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile capable of attacking the electrophilic carbon of CO₂.[3]

Caption: Workflow for Grignard Carboxylation Synthesis.

Experimental Protocol: Grignard Carboxylation

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven (120 °C) and cooled under a stream of dry nitrogen to prevent moisture from quenching the Grignard reagent.

-

Reagent Preparation: In the flask, place magnesium turnings (1.1 eq). In the dropping funnel, add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous diethyl ether.[3][4]

-

Initiation and Formation: Add a small portion of the bromobenzene solution to the magnesium. The reaction may need initiation by gentle warming or the addition of a small crystal of iodine. Once initiated (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[5] After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate, larger beaker, place an excess of crushed dry ice (solid CO₂). Slowly and carefully pour the Grignard solution onto the dry ice with gentle stirring.[3] The mixture will solidify. Allow the excess CO₂ to sublime.

-

Workup and Isolation: Once the mixture has reached room temperature, slowly add aqueous hydrochloric acid (e.g., 6 M HCl) to the beaker with stirring.[3] This step protonates the carboxylate salt and dissolves any unreacted magnesium. The mixture will separate into two layers.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2,3-difluorobenzoic acid.

Route B: Oxidation of 2,3-Difluorotoluene

This method utilizes a strong oxidizing agent, potassium permanganate (KMnO₄), to convert the methyl side chain of 2,3-difluorotoluene into a carboxylic acid. The aromatic ring itself is resistant to oxidation under these conditions due to its inherent stability, demonstrating the selective reactivity of benzylic carbons.[6][7]

Caption: Workflow for Oxidation of a Toluene Derivative.

Experimental Protocol: Permanganate Oxidation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-difluorotoluene (1.0 eq), potassium permanganate (approx. 3.0 eq), a small amount of sodium carbonate (to maintain basicity), and water.[6][8]

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction typically requires several hours; monitor by TLC or GC for the disappearance of the starting material.[9]

-

Workup - Part 1 (Removal of MnO₂): While the mixture is still hot, filter it through a pad of celite or glass wool to remove the MnO₂ precipitate. This step must be done hot to prevent the premature crystallization of the product salt. Wash the filter cake with a small amount of hot water.[9]

-

Workup - Part 2 (Isolation): Cool the clear filtrate in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2. 2,3-Difluorobenzoic acid will precipitate as a white solid.[8]

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.

Key Derivatives and Their Synthesis

The carboxylic acid group of 2,3-difluorobenzoic acid is a versatile functional handle for creating a wide array of derivatives, including amides, esters, and acid chlorides. These derivatives are often the true pharmacologically or materially active species.

Synthesis of 2,3-Difluorobenzoyl Chloride

The conversion to the acyl chloride is a crucial first step for many subsequent reactions, as it creates a highly activated electrophile. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Experimental Protocol: Acyl Chloride Formation

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a gas outlet tube leading to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.

-

Reaction: Suspend or dissolve 2,3-difluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 2,3-difluorobenzoyl chloride product. The product is a moisture-sensitive liquid.

Synthesis of 2,3-Difluorobenzamide Derivatives

Amides are a cornerstone of medicinal chemistry. The synthesis of N-substituted amides from 2,3-difluorobenzoic acid is readily achieved via the acyl chloride intermediate.

Caption: General Synthesis of N-Substituted Amides.

Experimental Protocol: Amide Formation

-

Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a flask cooled in an ice bath.

-

Addition: Add a solution of 2,3-difluorobenzoyl chloride (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Workup: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

The 2,3-difluorophenyl motif is of significant interest in the development of bioactive molecules. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions, block sites of metabolism to improve pharmacokinetic profiles, and modulate the conformation of the molecule.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent application of fluorinated benzoic acids is in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The enzyme COX-2 is a key mediator in the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the related COX-1 isoform is a critical goal to reduce gastrointestinal side effects. While many celecoxib analogues have been developed, the strategic placement of fluorine has proven highly effective. For example, replacing the sulfamoylphenyl group of celecoxib with a 2-fluorobenzoyl moiety resulted in a compound with an over 2000-fold selectivity for COX-2.

Antifungal and Herbicidal Agents

Benzamide derivatives are a well-established class of agricultural fungicides. Thiazol-2-ylbenzamide derivatives, in particular, have shown potent activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani.[10] The mechanism often involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[10]

Table 2: Biological Activity of Representative Benzamide Derivatives

| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference(s) |

| Thiazol-2-ylbenzamide (Compound 3B) | S. sclerotiorum | EC₅₀ | 0.72 mg/L | [10] |

| Thiazol-2-ylbenzamide (Compound 3B) | R. solani | EC₅₀ | 0.87 mg/L | [10] |

| N-(thiazol-2-yl)-benzamide Analog | Zinc-Activated Channel (ZAC) | Antagonist Activity | Active | [11] |

| Tetrahydrolinalyl Amide (Compound 4o) | Lolium perenne (herbicide) | IC₅₀ (root) | 0.04 mmol/L | [2] |

The data clearly indicates that benzamide structures, which can be readily synthesized from 2,3-difluorobenzoic acid, exhibit potent biological effects. The specific 2,3-difluoro substitution pattern has been explicitly used in the development of antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, demonstrating its utility in generating novel pharmacological tools.[11]

Anticancer Agents: Metal Complexes

There is growing interest in using organic ligands to create metal complexes with therapeutic properties.[12] Benzimidazole and benzothiazole derivatives, which can be synthesized from 2,3-difluorobenzoic acid, serve as excellent ligands for transition metals like copper, platinum, and manganese.[1][13] These metal complexes often exhibit anticancer activity through mechanisms such as DNA intercalation, topoisomerase inhibition, or the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[12][13] For instance, certain copper complexes of benzimidazole derivatives have been shown to intercalate into the DNA double helix, while others display potent cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[13]

Applications in Materials Science

The unique properties imparted by fluorine—including high thermal stability, chemical resistance, and low dielectric constants—make 2,3-difluorobenzoic acid derivatives valuable monomers for high-performance polymers.

High-Performance Fluorinated Polyamides

Aromatic polyamides (aramids) are known for their exceptional strength and thermal resistance. Incorporating fluorine into the polymer backbone can further enhance these properties while also improving solubility, which is often a challenge for processing conventional aramids. Fluorinated polyamides can be synthesized via the low-temperature polycondensation of a diamine with a diacid chloride, which can be derived from fluorinated benzoic acids.

Experimental Protocol: Synthesis of a Fluorinated Polyamide

-

Monomer Preparation: Prepare the diacid chloride derivative from the corresponding dicarboxylic acid (derived from fluorinated precursors) using thionyl chloride, as described in section 3.1.

-

Polymerization: Dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) containing lithium chloride (to aid solubility) under a nitrogen atmosphere.

-

Condensation: Cool the solution to 0 °C and add the solid diacid chloride monomer portion-wise with vigorous mechanical stirring. A highly viscous solution will form.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, and then at room temperature for an additional 3-4 hours to build molecular weight.

-

Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent like methanol or water with rapid stirring to precipitate the fibrous polymer. Collect the polymer by filtration, wash it extensively with water and methanol to remove residual solvent and salts, and dry it in a vacuum oven overnight.

Conclusion

2,3-Difluorobenzoic acid is more than a simple fluorinated building block; it is a strategic component for molecular design. Its derivatives have demonstrated significant potential across a spectrum of high-value applications, from targeted anti-inflammatory and anticancer agents to robust, high-performance polymers. The synthetic methodologies detailed in this guide are reliable and scalable, providing a clear pathway from common starting materials to complex, functional derivatives. The provided data and mechanistic explanations underscore the causal link between the unique fluorine substitution pattern and the resulting enhancement in biological activity or material properties. For researchers in drug discovery and materials science, mastering the chemistry of 2,3-difluorobenzoic acid and its derivatives opens a gateway to novel and improved chemical entities.

References

- Chem-Impex. (n.d.). 2,3-Difluorobenzoic acid.

-

Anderson, M. O., Boddum, K., Olsen, J. A., et al. (2014). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PLoS ONE, 9(2), e87149. [Link]

- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- Gao, F., Yuan, G., & Zhang, H. (2010). Synthesis and biological activity of a new type of thiourea derivatives. Chinese Journal of Organic Chemistry, 30(11), 1735-1739.

- Chem LibreTexts. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids.

- García-Giménez, J. L., & González-Álvarez, M. J. (2024). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 29(4), 803.

-

Jungwirth, U., Kowol, C. R., Keppler, B. K., et al. (2011). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling, 15(4), 1085-1127. [Link]

- ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene.

- International Journal of Development Research. (n.d.). Anticancer activity of various transition metal complexes: a review.

-

Knapik, A. A., & Luboradzki, R. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o466. [Link]

- University of Wisconsin-Madison. (n.d.). The Grignard Reaction.

- Li, Q., Yang, W., Liu, C., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Pest Management Science, 76(6), 2164-2173.

- Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde.

- Wang, Y., Li, Y., Wang, J., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry.

- Emami, S., Foroumadi, A., & Falahati, M. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3485.

- Erol Günal, Ş. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 417-424.

- International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities.

- Zhang, Z., et al. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Journal of the Chinese Chemical Society.

- Scribd. (2016). Toluene Oxidation to Benzoic Acid with KMnO4.

- Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering.

- Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL ACTIVITIES. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-603.

- Wang, D., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic Chemistry, 148, 107333.

- Sethi, S., et al. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Oriental Journal of Chemistry, 34(5), 2378-2383.

-

Bua, S., & Supuran, C. T. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5648. [Link]

- Bua, S., & Supuran, C. T. (2015). Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-969.

- Studylib. (n.d.). Oxidation of Toluene: Lab Experiment & Aromatic Chemistry.

- Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid Lab Report.

- YouTube. (2018). Synthesis of benzoic acid (Oxidation of toluene).

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.caf.ac.cn [journals.caf.ac.cn]

- 3. DSpace [open.bu.edu]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. studylib.net [studylib.net]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activity of various transition metal complexes: a review | International Journal of Development Research (IJDR) [journalijdr.com]

Molecular Architecture and Analytical Profiling of 4-Ethyl-2,3-difluorobenzoic Acid: A Technical Guide for Drug Development and Material Science

Executive Summary

4-Ethyl-2,3-difluorobenzoic acid (CAS: 1429636-88-3) is a highly specialized fluorinated aromatic building block that serves critical roles in both modern medicinal chemistry and industrial hydrological tracing. By strategically positioning an ethyl group and two fluorine atoms on a benzoic acid scaffold, this molecule achieves a unique balance of lipophilicity, metabolic stability, and acidity. This whitepaper provides a comprehensive, field-proven guide to its structural causality, self-validating analytical protocols, and strategic applications.

Molecular Architecture & Physicochemical Causality

The systematic formula for 4-Ethyl-2,3-difluorobenzoic acid is C9H8F2O2 , yielding a precise molecular weight of 186.16 g/mol [1]. As a Senior Application Scientist, it is crucial to understand that the value of this molecule lies not just in its atomic composition, but in the stereoelectronic synergy of its substituents:

-

The 2,3-Difluoro Motif (Electronic Tuning): The strategic incorporation of fluorine atoms into the benzoic acid scaffold significantly alters its physicochemical properties[2]. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I). Positioned at the ortho (C2) and meta (C3) positions relative to the carboxylate group, this effect pulls electron density away from the acidic proton, stabilizing the resulting conjugate base. Consequently, the pKa of the molecule is lowered compared to unsubstituted benzoic acid, ensuring it remains predominantly ionized at physiological pH[2].

-

The 4-Ethyl Anchor (Steric & Lipophilic Tuning): While the carboxylic acid provides necessary aqueous solubility, the para-positioned ethyl group acts as a lipophilic anchor. This increases the molecule's partition coefficient (logP), a critical parameter for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2].

Caption: Structural causality of 4-Ethyl-2,3-difluorobenzoic acid on ADME properties.

Analytical Methodologies for Structural Validation

To guarantee scientific integrity, the analytical workflows used to quantify and validate this compound must be designed as self-validating systems.

Protocol 1: UHPLC-MS/MS for Trace Quantification

Fluorinated benzoic acids are often quantified at ultra-trace levels using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[3]. Direct analysis of complex matrices (e.g., biological fluids or saline reservoir water) often suffers from ion suppression; thus, matrix removal is mandatory[3].

-

Step 1: Sample Preparation (SPE): Extract 5-10 mL of the sample using hydrophilic-lipophilic-balanced (HLB) reversed-phase solid-phase extraction cartridges. This allows for up to a 250-fold enrichment of the acidic analytes while washing away matrix salts[3][4].

-

Step 2: Chromatographic Separation: Inject the eluate onto a C18 UHPLC column. Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% formic acid. Causality: The acidic modifier keeps the carboxylic acid protonated during the run, ensuring sharp peak shapes and preventing secondary interactions with the stationary phase.

-

Step 3: Ionization: Utilize Electrospray Ionization in negative mode (ESI-). The target precursor ion is the deprotonated molecule [M-H]- at m/z 185.15.

-

Step 4: Mass Analysis: Employ Multiple Reaction Monitoring (MRM) to detect specific fragment transitions (e.g., loss of CO2).

-

Self-Validation Mechanism: Introduce a deuterated internal standard (e.g., D5-benzoic acid) pre-extraction. Any signal attenuation due to matrix effects is proportionally mirrored by the internal standard, ensuring absolute quantification accuracy regardless of the sample's origin.

Caption: Self-validating UHPLC-MS/MS workflow for trace quantification of fluorinated acids.

Protocol 2: Multinuclear NMR Spectroscopy

To unambiguously confirm the regiochemistry of the ethyl and fluoro substituents, multinuclear NMR spectroscopy is employed[5].

-

19F NMR: Highly sensitive to the local electronic environment. It will yield two distinct fluorine signals. The ortho F-F coupling constant (typically ~20 Hz) confirms the adjacent 2,3-substitution pattern[5].

-

Self-Validation Mechanism: The integration of 1H, 13C, and 19F spectra provides orthogonal validation. The multiplicity (doublets/triplets) and J-coupling constants in the 13C spectrum must mathematically align with the F-F and F-H couplings observed in the 19F and 1H spectra, creating a closed-loop verification of the molecular architecture.

Strategic Applications in Drug Development & Tracing

Medicinal Chemistry (COX Inhibitors): Fluorinated benzoic acid derivatives are cornerstone building blocks in medicinal chemistry, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes[2]. The C-F bond is significantly stronger than the C-H bond, which provides enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at the 2 and 3 positions. Furthermore, the ratio of IC50 values (COX-1/COX-2) can be fine-tuned by the steric bulk of the 4-ethyl group, providing a selectivity index (SI) that favors COX-2 inhibition[2].

Hydrological & Reservoir Tracing: Beyond pharmaceuticals, fluorinated benzoic acids are the premier non-radioactive water tracers used in oilfield applications[4]. Their non-toxicity, lack of bio-accumulation, and extremely low limits of quantification (LOQ down to 0.080 µg/L) make them ideal for mapping interwell connections, fluid velocities, and residual oil saturation in subterranean reservoirs[3][4].

Data Synthesis & Quantitative Comparisons

The following tables summarize the critical quantitative data required for the analytical validation of 4-Ethyl-2,3-difluorobenzoic acid.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Analytical Significance |

| Chemical Name | 4-Ethyl-2,3-difluorobenzoic acid | Standard IUPAC nomenclature |

| CAS Registry Number | 1429636-88-3 | Unique substance identifier[1] |

| Molecular Formula | C9H8F2O2 | Base for exact mass calculation[1] |

| Molecular Weight | 186.16 g/mol | Used for molarity and yield calculations[1] |

| Exact Mass (Monoisotopic) | 186.0492 Da | Target mass for High-Resolution MS |

| Primary Ionization State | [M-H]- (m/z 185.15) | Primary target for ESI- LC-MS/MS |

Table 2: Spectral Markers for Structural Validation

| Analytical Technique | Key Marker / Observation | Causality / Implication |

| Mass Spectrometry (ESI-) | Base peak at m/z 185.15 | Confirms deprotonated molecular ion |

| 19F NMR Spectroscopy | Two distinct signals with ~20 Hz coupling | Confirms adjacent (2,3) fluorine atoms[5] |

| 13C NMR Spectroscopy | C-F splitting (doublets/multiplets) | Verifies carbon-fluorine bond connectivity[5] |

References

Sources

Methodological & Application

The Strategic Utility of 4-Ethyl-2,3-difluorobenzoic Acid in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among the plethora of fluorinated building blocks, 4-Ethyl-2,3-difluorobenzoic acid emerges as a particularly valuable synthon. Its unique substitution pattern—an ethyl group for lipophilic interactions and vicinal fluorine atoms to modulate electronic properties and metabolic stability—offers a nuanced tool for fine-tuning the characteristics of bioactive molecules. This document serves as a detailed guide to the synthesis, properties, and application of 4-Ethyl-2,3-difluorobenzoic acid as a key building block in pharmaceutical research and development.

Physicochemical Properties and Strategic Advantages

The judicious placement of substituents on the benzoic acid ring profoundly influences its interaction with biological targets and its metabolic fate. In 4-Ethyl-2,3-difluorobenzoic acid, the combination of the ethyl and difluoro groups offers several strategic advantages for drug design.

Table 1: Physicochemical Properties of 4-Ethyl-2,3-difluorobenzoic Acid and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| 4-Ethyl-2,3-difluorobenzoic acid | C₉H₈F₂O₂ | 186.16 | 1429636-88-3 | Combines lipophilicity (ethyl group) with altered electronics and metabolic stability (difluoro motif).[2] |

| 2,3-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 4519-39-5 | Parent scaffold, provides baseline for electronic and metabolic effects of the difluoro substitution.[3] |

| 4-Ethoxy-2,3-difluorobenzoic acid | C₉H₈F₂O₃ | 202.15 | 124728-45-6 | Ether linkage offers an alternative for modifying solubility and hydrogen bonding potential.[4] |

| 4-Bromo-2,3-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | 194804-91-6 | Bromo-substituent allows for further functionalization via cross-coupling reactions.[5] |

The 2,3-difluoro substitution pattern is of particular interest. The two adjacent fluorine atoms create a unique electronic environment, influencing the acidity of the carboxylic acid and the molecule's overall polarity. This can lead to altered binding affinities for target proteins. Furthermore, the strong carbon-fluorine bonds can block potential sites of metabolic oxidation, thereby enhancing the compound's in vivo half-life. The 4-ethyl group provides a lipophilic handle, which can be crucial for penetrating cell membranes and for establishing van der Waals interactions within the binding pockets of target proteins.

Synthesis of 4-Ethyl-2,3-difluorobenzoic Acid

While a direct, one-step synthesis of 4-Ethyl-2,3-difluorobenzoic acid is not prominently described in the literature, a robust and logical synthetic route can be constructed from commercially available starting materials. A common and effective method involves a Grignard reaction followed by carboxylation.

Synthesis of the Precursor: 1-Bromo-2,3-difluoro-4-ethylbenzene

A plausible, though not explicitly published, route to the necessary precursor, 1-bromo-2,3-difluoro-4-ethylbenzene, would involve a Friedel-Crafts ethylation of the commercially available 1-bromo-2,3-difluorobenzene.[6][7]

Protocol 1: Synthesis of 1-Bromo-2,3-difluoro-4-ethylbenzene (Proposed)

Materials:

-

1-Bromo-2,3-difluorobenzene

-

Ethyl chloride or Bromoethane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane from the dropping funnel.

-

Once the addition is complete, slowly add ethyl chloride or bromoethane (1.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford 1-bromo-2,3-difluoro-4-ethylbenzene.

Causality Behind Experimental Choices: The use of a strong Lewis acid like aluminum chloride is essential to activate the ethyl halide for electrophilic aromatic substitution.[7] The reaction is performed under anhydrous conditions to prevent the deactivation of the catalyst. The aqueous workup is necessary to remove the aluminum salts and any unreacted acid.

Grignard Reaction and Carboxylation

The synthesized 1-bromo-2,3-difluoro-4-ethylbenzene can then be converted to the target benzoic acid via a Grignard reaction with magnesium metal, followed by quenching with solid carbon dioxide (dry ice).[1]

Protocol 2: Synthesis of 4-Ethyl-2,3-difluorobenzoic Acid

Materials:

-

1-Bromo-2,3-difluoro-4-ethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (6 M)

-

Diethyl ether

-

5% Sodium hydroxide solution

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

To a round-bottom flask containing magnesium turnings (1.2 eq), add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

-

Add a small portion of a solution of 1-bromo-2,3-difluoro-4-ethylbenzene (1.0 eq) in anhydrous diethyl ether to the magnesium suspension. The reaction may need to be initiated by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

-

Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, which will sublime the excess carbon dioxide. A viscous slurry should remain.

-

Slowly add 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and extract the benzoic acid into a 5% sodium hydroxide solution.

-

Wash the basic aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with 6 M HCl to precipitate the 4-Ethyl-2,3-difluorobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validating System: The success of the Grignard formation can be qualitatively assessed by the consumption of magnesium and the formation of the characteristic grey, cloudy Grignard solution. The final product's identity and purity can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Application in Medicinal Chemistry: A Case Study in PARP Inhibition

While specific, named drug candidates using 4-Ethyl-2,3-difluorobenzoic acid are not widely published, its structural motifs are highly relevant in contemporary drug discovery programs. For instance, fluorinated benzoic acids are key components in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[8][9][10] The benzoic acid moiety often serves as a key pharmacophore that interacts with the nicotinamide binding pocket of the PARP enzyme.

The following section outlines a representative workflow for the incorporation of 4-Ethyl-2,3-difluorobenzoic acid into a hypothetical PARP inhibitor scaffold.

Amide Coupling to a Core Amine

A common strategy in medicinal chemistry is the coupling of a carboxylic acid to a primary or secondary amine to form an amide bond. This reaction is frequently used to link different fragments of a molecule together.[11]

Protocol 3: Amide Coupling of 4-Ethyl-2,3-difluorobenzoic Acid with a Generic Amine

Materials:

-

4-Ethyl-2,3-difluorobenzoic acid

-

A primary or secondary amine (e.g., piperazine derivative)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-Ethyl-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide.

Expertise & Experience: HATU is a highly efficient coupling reagent, particularly for less reactive or sterically hindered amines and acids.[12] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine without competing in the coupling reaction. Pre-activation of the carboxylic acid can often lead to higher yields and cleaner reactions.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 4-Ethyl-2,3-difluorobenzoic acid and its application.

Rationale for Use in Drug Design

Caption: Rationale for using 4-Ethyl-2,3-difluorobenzoic acid in drug design.

Conclusion

4-Ethyl-2,3-difluorobenzoic acid represents a sophisticated building block for medicinal chemists. The strategic combination of its substituents allows for the fine-tuning of a lead compound's properties to overcome common challenges in drug development, such as poor metabolic stability and suboptimal target engagement. The synthetic protocols provided herein offer a practical guide for the preparation and utilization of this valuable synthon. As the demand for more effective and safer therapeutics continues to grow, the application of rationally designed building blocks like 4-Ethyl-2,3-difluorobenzoic acid will undoubtedly play a crucial role in the discovery of next-generation medicines.

References

- Wang, Y., et al. (2022). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 108-109, 51-61.

- Menear, K. A., et al. (2009). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 19(15), 4142-4145.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Ethoxy-2,3-difluorobenzoic acid suppliers and producers. Retrieved from [Link]

- Google Patents. (n.d.). US4937377A - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.

- Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.

-

Ningbo Inno Pharmchem Co., Ltd. (2023). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

PubMed. (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Retrieved from [Link]

-

Voldsenchem. (n.d.). Fluorine-Containing Benzoic Acid. Retrieved from [Link]

-

Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,3-difluorobenzoic acid. Retrieved from [Link]

-

PubMed Central. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]

-

LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Wiley Online Library. (n.d.). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

PubChem. (n.d.). 4-Ethylbenzoic acid, 2,3-dichlorophenyl ester. Retrieved from [Link]

-

MDPI. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Ethylbutanoylamino)-3-fluorobenzoic acid. Retrieved from [Link]

-

Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

PubMed Central. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1835653-01-4|4-Ethyl-2,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2,3-Difluorobenzoic acid [xieshichem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-2,3-difluorobenzoic acid | C7H3BrF2O2 | CID 19358360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1583-58-0|2,4-Difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 12. US4937377A - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid - Google Patents [patents.google.com]

High-Yield Preparation of 4-Ethyl-2,3-difluorobenzoyl Chloride: A Scalable Protocol for Pharmaceutical Intermediates

Executive Summary

The synthesis of highly functionalized acyl chlorides, such as 4-ethyl-2,3-difluorobenzoyl chloride , is a critical transformation in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the ortho-fluorine atom and the electron-withdrawing nature of the difluoro-aromatic system necessitate mild, highly controlled chlorination conditions to avoid degradation and ensure quantitative conversion. This application note details a robust, self-validating protocol utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to achieve high-purity product isolation without the need for thermal distillation.

Mechanistic Insights & Reagent Selection

Thionyl Chloride vs. Oxalyl Chloride

The conversion of 4-ethyl-2,3-difluorobenzoic acid to its corresponding acid chloride can be achieved via several chlorinating agents[1]. While thionyl chloride (SOCl₂) is historically common and cost-effective for industrial scaling, it typically requires extended heating (refluxing at ~80 °C) and rigorous vacuum distillation to remove excess reagent and sulfur dioxide byproducts.

For laboratory and pilot-scale synthesis of sensitive fluorinated intermediates, oxalyl chloride ((COCl)₂) is the superior choice. The reaction proceeds smoothly at room temperature, and all primary byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are gaseous. The excess oxalyl chloride (b.p. 63 °C) is easily removed under reduced pressure, eliminating the need for thermal distillation that could degrade the target molecule.

The Catalytic Role of DMF